REACTION_CXSMILES
|
O.[C:2]1([CH3:12])[CH:7]=[CH:6][C:5](S(O)(=O)=O)=[CH:4][CH:3]=1.[C:13]([OH:40])(=[O:39])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][C:36]([OH:38])=[O:37].C(O)C1C=CC=CC=1>C1C=CC=CC=1>[C:13]([O:40][CH2:12][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:39])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][C:36]([OH:38])=[O:37] |f:0.1|
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise to the resulting solution
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
water is removed azeotropically with a Dean Stark trap
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
WASH
|
Details
|
the residue washed with petroleum ether
|
Type
|
DISSOLUTION
|
Details
|
The product is dissolved
|
Type
|
TEMPERATURE
|
Details
|
in refluxing diethyl ether
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on a silica column with methylene chloride/methanol (20:1) as eluant
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCCCC(=O)O)(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |